Hydroxyzine Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1956.

See also: Cetirizine (related); Hydroxyzine (salt form of); Hydroxyzine Pamoate (related).

Properties

IUPAC Name |

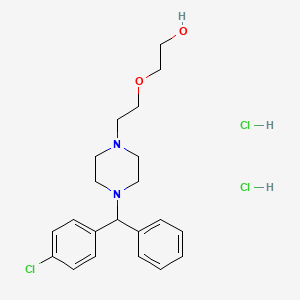

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-88-2 (Parent) | |

| Record name | Hydroxyzine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040737 | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-20-3, 163837-37-4, 163837-38-5 | |

| Record name | Hydroxyzine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine dihydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine dihydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76755771U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Hydroxyzine Hydrochloride

Executive Summary

Hydroxyzine hydrochloride is a first-generation antihistamine of the diphenylmethylpiperazine class that has remained clinically relevant for decades due to its versatile therapeutic applications in pruritus, anxiety, and sedation.[1][2] Its efficacy is rooted in a multifaceted pharmacological profile that extends beyond simple histamine antagonism. The primary mechanism of action is potent and selective inverse agonism at the histamine H1 receptor, which not only accounts for its robust antihistaminic effects but also contributes significantly to its sedative properties.[2][3][4] Unlike second-generation antihistamines, hydroxyzine readily crosses the blood-brain barrier, achieving high receptor occupancy in the central nervous system (CNS), a key determinant of its sedative and anxiolytic actions.[3][4] Furthermore, hydroxyzine exhibits a broader neuropharmacological footprint, acting as a weaker antagonist at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[3][5] The modulation of the serotonergic system, in particular, is believed to be a critical contributor to its anxiolytic effects, distinguishing it from other antihistamines that lack this property.[3][] This guide provides a detailed exploration of these mechanisms, the experimental methodologies used for their characterization, and the integration of its molecular actions with its clinical profile.

Core Mechanism: Potent Histamine H1 Receptor Inverse Agonism

The principal pharmacological action of hydroxyzine is its interaction with the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to histamine, primarily couples to the Gq/11 family of G-proteins. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²+), a key event in the allergic and inflammatory response.[7]

Hydroxyzine acts as an inverse agonist at the H1 receptor.[1][2][4] This is a crucial distinction from a neutral antagonist. While a neutral antagonist simply blocks the agonist (histamine) from binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, reducing its basal, constitutive activity even in the absence of histamine. This "negative efficacy" is responsible for hydroxyzine's potent suppression of histamine-mediated symptoms such as pruritus, edema, and flare.[1]

H1 Receptor Signaling and Modulation by Hydroxyzine

The following diagram illustrates the canonical H1 receptor signaling pathway and the inhibitory action of hydroxyzine.

Caption: H1 Receptor Gq Signaling Pathway and Hydroxyzine Inhibition.

Central Nervous System Penetration and Multi-Receptor Profile

A defining characteristic of first-generation antihistamines like hydroxyzine is their ability to readily cross the blood-brain barrier, a feature attributed to their lipophilic nature.[4] This CNS penetration is fundamental to its sedative and anxiolytic effects. In contrast, second-generation antihistamines (such as cetirizine, the primary active metabolite of hydroxyzine) are designed to be substrates for efflux transporters like P-glycoprotein at the blood-brain barrier, largely restricting them to the periphery.[2]

Sedative Effects and Brain H1 Receptor Occupancy

Positron Emission Tomography (PET) studies have quantified the extent of hydroxyzine's action in the human brain. A single 30 mg dose of hydroxyzine was found to result in a brain H1 receptor occupancy (H1RO) of 67.6%.[3] It is well-established that H1RO levels exceeding 50% are strongly correlated with a high prevalence of somnolence and cognitive decline.[3] This high level of central H1 receptor blockade is the primary driver of hydroxyzine's sedative properties, which can be a therapeutic benefit for insomnia or a side effect depending on the clinical context.[3][]

Anxiolytic Effects and Serotonergic Activity

While sedation from H1 blockade contributes to the calming effect, the anxiolytic properties of hydroxyzine are considered more specific and are strongly linked to its activity at other CNS receptors.[3][8] Unlike many other antihistamines, hydroxyzine also acts as an antagonist at the serotonin 5-HT2A receptor.[3][4][] This action is thought to be a key component of its efficacy in treating anxiety, a property shared with some atypical antipsychotic medications.[3] Antihistamines that lack this ancillary 5-HT2A antagonism have not been found to be effective anxiolytics.[3][4] The anxiolytic action is not due to cortical depression but rather to a suppression of activity in key subcortical regions of the CNS.[8][9][10]

Receptor Binding Profile

The polypharmacology of hydroxyzine is evident in its binding affinities across various receptors. This profile explains its broad range of effects, both therapeutic and adverse.

| Receptor Target | Binding Affinity (Ki, nM) | Implied Clinical Effect |

| Histamine H1 | Potent (low nM) [3][4] | Antihistamine, Sedation |

| Serotonin 5-HT2A | ~170 (IC50)[3] | Anxiolytic |

| Dopamine D2 | Weaker Affinity[3][4] | Minor Contribution |

| α1-Adrenergic | Weaker Affinity[3][4] | Minor Contribution |

| Muscarinic ACh | >1000[3] | Low Anticholinergic Side Effects |

Note: Specific Ki values can vary based on experimental conditions and species. The table represents the relative affinities.

Methodologies for Mechanistic Elucidation

Characterizing the complex mechanism of a drug like hydroxyzine requires a multi-tiered approach, combining in vitro assays to define molecular interactions with in vivo models to assess integrated physiological and behavioral outcomes.

In Vitro Characterization: Binding and Function

The foundational step in mechanistic research is to quantify the drug's interaction with its molecular targets. This involves determining both its binding affinity (how tightly it binds) and its functional effect (whether it activates, blocks, or inversely activates the receptor).

Experimental Protocol 1: Radioligand Binding Assay for H1 Receptor Affinity (Ki)

-

Causality: This assay is chosen to directly measure the affinity of hydroxyzine for the H1 receptor in a competitive format. It establishes the fundamental drug-receptor interaction.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1).

-

Radioligand Selection: Use a high-affinity H1 receptor antagonist radiolabeled with tritium, such as [³H]-pyrilamine.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-pyrilamine and varying concentrations of unlabeled hydroxyzine (the competitor).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of hydroxyzine. Fit the data to a one-site competition model to determine the IC50 (concentration of hydroxyzine that inhibits 50% of radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

-

Experimental Protocol 2: Functional Calcium Mobilization Assay for H1 Receptor Potency (IC50)

-

Causality: Since the H1 receptor signals via calcium release, this functional assay directly measures hydroxyzine's ability to block this downstream effect. It determines the drug's potency and confirms its antagonist/inverse agonist activity. This is a self-validating system as a potent drug will produce a robust, concentration-dependent inhibition of the histamine-induced signal.

-

Methodology:

-

Cell Culture: Plate CHO-H1 or HEK293-H1 cells in a 384-well, black-walled, clear-bottom microplate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) for 1 hour at 37°C.[11][12]

-

Compound Addition: Use a kinetic plate reader such as a Fluorometric Imaging Plate Reader (FLIPR) to add varying concentrations of hydroxyzine to the wells.[13][14] Incubate for a pre-determined time (e.g., 15-30 minutes).

-

Agonist Challenge: Add a fixed, sub-maximal concentration (EC80) of histamine to all wells to stimulate the H1 receptor.

-

Signal Detection: The FLIPR continuously measures the fluorescence intensity in each well before and after the histamine addition. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Calculate the percentage of inhibition of the histamine response at each hydroxyzine concentration. Plot the percentage of inhibition against the log concentration of hydroxyzine and fit to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for In Vitro Characterization of Hydroxyzine.

In Vivo Assessment: Anxiolytic Properties

To understand the anxiolytic effects, which involve complex neural circuits, researchers must move from in vitro systems to in vivo behavioral models.[15][16]

Experimental Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic-like Activity

-

Causality: The EPM is a standard, validated model for screening anxiolytic drugs.[17][18] It is based on the innate conflict in rodents between the drive to explore a novel environment and the fear of open, elevated spaces. Anxiolytic compounds, like hydroxyzine, are expected to reduce the natural aversion to the open arms, leading to increased exploration.

-

Methodology:

-

Apparatus: A plus-shaped maze raised above the floor, with two opposing "open" arms (exposed) and two opposing "closed" arms (with high walls).

-

Animal Acclimation: House mice or rats under standard conditions with a regular light-dark cycle. Allow them to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing to allow for absorption and CNS penetration.

-

Testing Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow it to explore freely for a set period (typically 5 minutes).

-

Behavioral Scoring: Record the session with an overhead video camera. An automated tracking system or a trained observer scores key parameters:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect. Compare the results from the hydroxyzine-treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Caption: Experimental Workflow for In Vivo Assessment of Anxiolytic Activity.

Conclusion

The mechanism of action of this compound is a compelling example of polypharmacology. Its clinical utility is not derived from a single interaction but from a constellation of effects orchestrated by its primary, potent inverse agonism at histamine H1 receptors and its secondary, weaker antagonism at key neuroreceptors, most notably serotonin 5-HT2A. The ability to cross the blood-brain barrier is the critical permissive factor that allows these molecular actions to translate into the powerful sedative and anxiolytic effects observed clinically. A thorough understanding of this multi-receptor profile, validated through a combination of in vitro binding and functional assays and in vivo behavioral models, is essential for the rational application of hydroxyzine and for the development of future therapeutics targeting the complex interplay of the histaminergic and serotonergic systems.

References

- Wikipedia. Hydroxyzine. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3658, Hydroxyzine. [Link]

- PsychDB. Hydroxyzine. [Link]

- IUPHAR/BPS Guide to PHARMACOLOGY. hydroxyzine. [Link]

- Patsnap Synapse. What is the mechanism of this compound?. [Link]

- Patsnap Synapse.

- YouTube. Pharmacology of this compound (Vistaril) ; Mechanism of action, Pharmacokinetics, Uses. [Link]

- Dr.Oracle. What is the mechanism of action of hydroxyzine (Hydroxyzine) for generalized anxiety disorder (GAD)?. [Link]

- U.S. Food and Drug Administration. This compound tablets, USP. [Link]

- Treit, D. (1985). Animal models for the study of anti-anxiety agents: a review. Neuroscience & Biobehavioral Reviews. [Link]

- Molecular Devices.

- Springer Nature Experiments.

- MedWorks Media. Hydroxyzine | Atarax – Antihistamine/Anxiolytic | Psychotropics A-Z. [Link]

- Medscape. Vistaril (hydroxyzine) dosing, indications, interactions, adverse effects, and more. [Link]

- Drugs.com.

- The Tox Letter. Hydroxyzine Pharmacology. [Link]

- Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. PMC. [Link]

- Zhang, Y., et al. (2016). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

- Simons, K. J., et al. (1989). Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly. Clinical Pharmacology and Therapeutics. [Link]

- International Journal of Pharmaceutical and Life Sciences. Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. [Link]

- ION Biosciences.

- Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]

- Bourin, M. (2015). Animal models for screening anxiolytic-like drugs: a perspective. Taylor & Francis Online. [Link]

- ResearchGate. Animal models for screening anxiolytic-like drugs: a perspective. [Link]

- Small Molecule Pathway Database. Hydroxyzine H1-Antihistamine Action. [Link]

- Farré, M., et al. (2014). Bilastine vs. hydroxyzine: occupation of brain histamine H1-receptors evaluated by positron emission tomography in healthy volunteers. PubMed Central. [Link]

Sources

- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 4. psychdb.com [psychdb.com]

- 5. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]

- 7. SMPDB [smpdb.ca]

- 8. droracle.ai [droracle.ai]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. drugs.com [drugs.com]

- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. Animal models for the study of anti-anxiety agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to the Signaling Pathway Analysis of Hydroxyzine Hydrochloride

A Senior Application Scientist's Whitepaper for Researchers and Drug Development Professionals

Abstract

Hydroxyzine hydrochloride is a first-generation antihistamine with potent anxiolytic and sedative properties. Its therapeutic efficacy is primarily derived from its interaction with the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR). This guide provides a detailed examination of the H1R signaling pathway and elucidates the mechanism by which hydroxyzine exerts its effects. We will delve into the canonical Gq/11 signaling cascade, explore the concept of inverse agonism, and present a structured, field-proven experimental workflow for the comprehensive analysis of hydroxyzine's signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the molecular pharmacology of hydroxyzine and other H1R-targeting compounds.

Introduction to this compound

Hydroxyzine is a member of the piperazine class of first-generation antihistamines and is clinically used for the treatment of pruritus, anxiety, and as a pre-operative sedative.[1][2] Its primary mechanism of action is the blockade of histamine H1 receptors.[][[“]] Unlike many other first-generation antihistamines, hydroxyzine exhibits a lower affinity for muscarinic acetylcholine receptors, resulting in a reduced incidence of anticholinergic side effects.[5] It also demonstrates antagonist activity at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors, which may contribute to its anxiolytic and sedative effects.[2][5] The active metabolite of hydroxyzine, cetirizine, is a second-generation antihistamine that does not readily cross the blood-brain barrier.[6]

The Histamine H1 Receptor (H1R) Signaling Cascade

The H1R is a class A GPCR that, upon activation by its endogenous ligand histamine, couples to the Gq/11 family of heterotrimeric G-proteins.[7][8] This initiates a well-defined signaling cascade that is central to allergic and inflammatory responses.

Canonical H1R Signaling Pathway:

-

Receptor Activation: Histamine binds to the H1R, inducing a conformational change.

-

G-Protein Coupling: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.[9]

-

G-Protein Dissociation: The Gαq-GTP and Gβγ subunits dissociate and activate their respective downstream effectors.

-

Phospholipase C (PLC) Activation: Gαq-GTP activates phospholipase C-β (PLC-β).[7]

-

Second Messenger Generation: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][10]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][10]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate protein kinase C (PKC).[11]

-

Downstream Effects: Activated PKC phosphorylates a multitude of cellular substrates, leading to the activation of downstream signaling pathways, including the Raf/MEK/ERK (MAPK) and IKK/IκB/NF-κB cascades.[11][12] These pathways ultimately regulate gene expression related to inflammation and immune responses.[13]

Hydroxyzine's Mechanism of Action: Inverse Agonism

While often referred to as an antagonist, hydroxyzine, like most H1-antihistamines, functions as an inverse agonist .[5][6][14] This is a critical distinction for understanding its molecular mechanism.

-

Constitutive Activity: The H1 receptor exhibits a degree of spontaneous, histamine-independent (constitutive) activity, meaning it can exist in an active conformation and signal in the absence of an agonist.[15][16]

-

Inverse Agonism: An inverse agonist binds to the inactive conformation of the receptor, stabilizing it and shifting the conformational equilibrium away from the active state.[15] This not only blocks the action of histamine but also reduces the receptor's basal, constitutive activity.[15]

This inverse agonism is fundamental to hydroxyzine's therapeutic effect, as it actively suppresses the H1R signaling cascade, leading to a more profound reduction in pro-inflammatory and allergic responses than a neutral antagonist would achieve.

Experimental Workflow for Signaling Pathway Analysis

A multi-faceted approach is required to fully characterize the interaction of hydroxyzine with the H1R signaling pathway. The following workflow outlines key experiments, from initial receptor binding to the assessment of downstream cellular responses.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 4. consensus.app [consensus.app]

- 5. psychdb.com [psychdb.com]

- 6. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. PathWhiz [pathbank.org]

- 8. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Signaling and Transcriptional Regulation of Histamine H1 Receptor Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antihistamine - Wikipedia [en.wikipedia.org]

- 15. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Histamine Receptor Binding Affinity of Hydroxyzine Hydrochloride

This guide provides a comprehensive technical overview of the binding characteristics of hydroxyzine hydrochloride, a first-generation antihistamine, with a primary focus on its interaction with histamine receptors. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular pharmacology of hydroxyzine, its binding affinity profile, and the experimental methodologies used to determine these properties.

Introduction: The Molecular Pharmacology of Hydroxyzine

Hydroxyzine, a member of the piperazine class of antihistamines, exerts its therapeutic effects through competitive inverse agonism at the histamine H1 receptor.[1][2] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal activity.[[“]][4] This mechanism is fundamental to its potent antihistaminic and sedative properties.[1][5]

As a first-generation antihistamine, hydroxyzine readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects, including sedation and anxiolysis.[1][5] This CNS penetration is a key differentiator from second-generation antihistamines.[5] In the body, hydroxyzine is metabolized to its active metabolite, cetirizine, a second-generation antihistamine that is less able to cross the blood-brain barrier.[4]

Binding Affinity Profile of this compound and its Metabolite, Cetirizine

The therapeutic efficacy and side-effect profile of a drug are intrinsically linked to its binding affinity for its target receptors and any off-target interactions. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following tables summarize the Ki values for hydroxyzine and its active metabolite, cetirizine, at various histamine receptor subtypes and other relevant receptors.

Table 1: this compound Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) | Notes |

| Histamine H1 | ~2-19 nM [6] | Potent binding, responsible for antihistaminic and sedative effects. |

| Histamine H2 | >10,000 nM[7] | Negligible affinity. |

| Histamine H3 | >10,000 nM[7] | Negligible affinity. |

| Histamine H4 | >10,000 nM[7] | Negligible affinity. |

| Serotonin 5-HT2A | ~50 nM[1] | Moderate affinity, contributing to anxiolytic effects.[1] |

| Dopamine D2 | ~378 nM[1] | Lower affinity compared to H1 and 5-HT2A receptors. |

| Muscarinic Acetylcholine | ~3,600-15,000 nM[8][9] | Low affinity, resulting in a lower risk of anticholinergic side effects compared to other first-generation antihistamines.[5][10] |

Table 2: Cetirizine Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) | Notes |

| Histamine H1 | ~6 nM [11][12] | High and selective affinity.[11][12] |

| Histamine H2 | >10,000 nM[7] | Highly selective for H1 over other histamine receptor subtypes.[7] |

| Histamine H3 | >10,000 nM[7] | Highly selective for H1 over other histamine receptor subtypes.[7] |

| Histamine H4 | >10,000 nM[7] | Highly selective for H1 over other histamine receptor subtypes.[7] |

| Muscarinic Acetylcholine | >10,000 nM[11] | Very low affinity, contributing to a favorable side-effect profile.[11] |

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[7] Upon activation by histamine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses associated with allergic inflammation.[7]

Caption: Canonical signaling pathway of the Histamine H1 receptor.

Experimental Methodologies for Determining Binding Affinity

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays, the gold standard for characterizing drug-receptor interactions.

Radioligand Binding Assay: A Step-by-Step Protocol

This protocol provides a generalized framework for a competitive radioligand binding assay to determine the Ki of a test compound like hydroxyzine for the histamine H1 receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[7]

-

Radioligand: A high-affinity H1 antagonist labeled with a radioactive isotope, such as [³H]mepyramine.[7]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin) to determine the amount of radioligand that binds to non-receptor components.[7]

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

Wash Buffer: Ice-cold assay buffer.[7]

-

Scintillation Cocktail: A liquid that emits light when it interacts with radiation.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

2. Experimental Workflow:

Caption: Experimental workflow for a competitive radioligand binding assay.

3. Procedure:

-

Aliquots of the cell membrane preparation are incubated with a fixed concentration of the radioligand ([³H]mepyramine) and varying concentrations of the unlabeled test compound (hydroxyzine).

-

A parallel set of incubations is performed in the presence of a high concentration of an unlabeled H1 antagonist to determine non-specific binding.

-

The reactions are incubated to allow binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The Ki is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand for the receptor.[13]

Functional Assays: Assessing Downstream Effects

While binding assays quantify the affinity of a drug for a receptor, functional assays measure the biological response resulting from this interaction.

Calcium Mobilization Assay: For Gq/11-coupled receptors like the H1 receptor, a common functional assay measures changes in intracellular calcium concentration.[14]

-

Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye.

-

Upon stimulation with histamine, the activation of the H1 receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

-

To determine the antagonistic effect of hydroxyzine, cells are pre-incubated with varying concentrations of hydroxyzine before the addition of a fixed concentration of histamine. The inhibitory effect of hydroxyzine on the histamine-induced calcium signal is then measured to determine its potency (IC50).

Conclusion

This compound is a potent histamine H1 receptor inverse agonist with a high binding affinity in the low nanomolar range.[6] Its selectivity for the H1 receptor over other histamine receptor subtypes is a key feature of its pharmacological profile.[7] While it exhibits some affinity for the serotonin 5-HT2A receptor, which likely contributes to its anxiolytic effects, its affinity for muscarinic acetylcholine receptors is significantly lower than that of many other first-generation antihistamines, resulting in a reduced burden of anticholinergic side effects.[1][5][8][9] The methodologies outlined in this guide, particularly radioligand binding assays, provide a robust framework for the quantitative assessment of these critical drug-receptor interactions, which are fundamental to understanding the therapeutic actions and potential liabilities of hydroxyzine and other pharmacologically active compounds.

References

- Hydroxyzine - PsychDB. (2024-02-03).

- Hydroxyzine - Wikipedia.

- Hydroxyzine Pamoate H1 Antagonism - Consensus.

- hydroxyzine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.

- Pharmacology of this compound (Vistaril) ; Mechanism of action, Pharmacokinetics, Uses - YouTube. (2025-03-03).

- Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed.

- Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay.

- Antimuscarinic Effects of Antihistamines: Quantitative Evaluation by Receptor-Binding Assay. (2025-08-07).

- Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC - PubMed Central. (2005-03-24).

- Cetirizine - Wikipedia.

- Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed.

- hydroxyzine and diphenhydramine poisoned patients - American College of Medical Toxicology.

- Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PubMed Central.

- Schild analysis of the concentration response data for the muscarinic... - ResearchGate.

- Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.

- Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC - NIH. (2025-05-30).

- Hydroxyzine – Knowledge and References - Taylor & Francis.

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.

Sources

- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 2. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. consensus.app [consensus.app]

- 4. youtube.com [youtube.com]

- 5. psychdb.com [psychdb.com]

- 6. selleckchem.com [selleckchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acmt.net [acmt.net]

- 11. Cetirizine - Wikipedia [en.wikipedia.org]

- 12. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Pharmacological Profile of Hydroxyzine Hydrochloride: A Mechanistic and Methodological Guide

Abstract: This technical guide provides an in-depth examination of the preclinical pharmacological profile of hydroxyzine hydrochloride, a first-generation antihistamine with notable anxiolytic and sedative properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, elucidates the underlying mechanisms of action, and presents detailed, field-proven experimental protocols for its evaluation. The guide emphasizes the causal relationships between experimental design and data interpretation, offering a robust framework for understanding and further investigating this multifaceted compound.

Introduction: Beyond Histamine Blockade

This compound is a diphenylmethylpiperazine derivative, first synthesized in the 1950s. While clinically established for its potent antihistaminic effects in treating pruritus and urticaria, its significant central nervous system (CNS) activity, particularly its anxiolytic and sedative properties, has garnered substantial interest. The preclinical evaluation of hydroxyzine is a case study in dissecting polypharmacology—where a single molecule interacts with multiple targets to produce a complex therapeutic profile. This guide navigates the core preclinical assays and models that have been instrumental in characterizing its distinct pharmacological signatures.

Core Mechanisms of Action: A Multi-Target Profile

The diverse clinical effects of hydroxyzine are rooted in its interactions with several key neurotransmitter systems. Understanding its receptor binding profile is fundamental to interpreting its behavioral and physiological effects in preclinical models.

Histamine H1 Receptor (H1R) Inverse Agonism

The primary mechanism underpinning hydroxyzine's antihistaminic and sedative effects is its potent inverse agonism at the histamine H1 receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the same receptor and reduces its constitutive (basal) activity. This is a critical distinction, as it leads to a more profound and stable suppression of H1R-mediated signaling pathways.

-

Expertise & Experience: In preclinical screening, a compound's ability to act as an inverse agonist is a key differentiator. For H1R, constitutive activity contributes to the baseline "on" state of the immune and nervous systems. By suppressing this, hydroxyzine not only blocks the effects of histamine but also actively quiets the system, which is believed to contribute significantly to its sedative and anti-pruritic actions.

A standard method to quantify this interaction is through competitive radioligand binding assays.

Table 1: Receptor Binding Affinities of Hydroxyzine

| Receptor Target | Binding Affinity (Ki) | Preclinical Species | Reference(s) |

| Histamine H1 Receptor (H1R) | ~2 nM | Guinea Pig (brain) | |

| Serotonin 5-HT2A Receptor | ~50 nM | Rat (cortex) | |

| Dopamine D2 Receptor | > 300 nM | Rat (striatum) | |

| Muscarinic M1 Receptor | > 1000 nM | Rat (cortex) |

Serotonin 5-HT2A Receptor Antagonism

Hydroxyzine also exhibits a notable affinity for the serotonin 5-HT2A receptor, where it acts as an antagonist. This action is crucial for its anxiolytic effects. The 5-HT2A receptor is implicated in modulating mood, anxiety, and perception. Its blockade is a shared mechanism among several anxiolytic and atypical antipsychotic drugs. This secondary target differentiates hydroxyzine from other antihistamines and provides a clear mechanistic hypothesis for its efficacy in anxiety models.

Other Receptor Interactions

Hydroxyzine shows significantly lower affinity for dopamine D2 and muscarinic acetylcholine receptors, which predicts a lower propensity for extrapyramidal side effects or severe anticholinergic effects compared to other centrally-acting agents.

Diagram 1: Core Signaling Pathways of Hydroxyzine

Caption: Hydroxyzine's dual action on H1 and 5-HT2A receptors.

Preclinical Pharmacokinetic Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of hydroxyzine is critical for designing meaningful pharmacodynamic studies and translating preclinical findings.

Table 2: Key Pharmacokinetic Parameters of Hydroxyzine in Preclinical Species

| Parameter | Rat (Oral Dosing) | Dog (Oral Dosing) | Mouse (IV Dosing) |

| Bioavailability (F%) | ~40% | ~60% | N/A |

| Tmax (Time to Peak Concentration) | 1-2 hours | 2-3 hours | N/A |

| Cmax (Peak Plasma Concentration) | Dose-dependent | Dose-dependent | Dose-dependent |

| Half-life (t1/2) | ~3-4 hours | ~5-7 hours | ~2-3 hours |

| Primary Metabolite | Cetirizine (active) | Cetirizine (active) | Cetirizine (active) |

| Primary Route of Excretion | Renal (as metabolites) | Renal (as metabolites) | Renal (as metabolites) |

-

Trustworthiness: A key consideration in hydroxyzine's preclinical profile is its metabolism to cetirizine, an active metabolite that is also a potent H1 antagonist but has significantly lower CNS penetration due to its carboxyl acid group. This means that in vivo behavioral studies must account for the combined effects of the parent drug and its active metabolite. Experimental designs should include appropriate washout periods and consider the time course of both compounds.

In Vivo Models for Pharmacodynamic Assessment

Evaluating Anxiolytic Activity: The Elevated Plus Maze (EPM)

The EPM is the gold-standard behavioral assay for screening anxiolytic drug candidates. The test leverages the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds increase the animal's willingness to explore the "anxiety-provoking" open arms of the maze.

Diagram 2: Experimental Workflow for the Elevated Plus Maze Test

Caption: Standardized workflow for the Elevated Plus Maze assay.

Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity

-

Apparatus: A plus-shaped maze raised ~50 cm from the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls). The maze is typically made of a non-reflective material to reduce glare.

-

Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.

-

Acclimation: Animals are housed in the facility for at least one week prior to testing to acclimate to the environment.

-

Dosing: this compound (e.g., 5, 10, 20 mg/kg) or vehicle (e.g., saline) is administered via intraperitoneal (i.p.) or oral (p.o.) route 30-60 minutes before the test.

-

Causality Insight: The pre-treatment time is determined by the drug's known Tmax to ensure the test occurs at peak plasma concentration.

-

-

Procedure: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore freely for 5 minutes. c. The session is recorded by an overhead video camera for later analysis. d. The maze is thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.

-

Primary Endpoints:

-

% Time Spent in Open Arms: (Time in Open Arms / 300s) * 100. This is the most reliable measure of anxiolytic effect.

-

% Open Arm Entries: (Entries into Open Arms / Total Arm Entries) * 100.

-

-

Validation Endpoint:

-

Total Distance Traveled / Total Arm Entries: This serves as a critical control for motor activity. A true anxiolytic effect should not be confounded by sedation (a significant decrease in total activity) or hyperactivity. Hydroxyzine, at higher doses, is expected to reduce this parameter, confirming its sedative properties.

-

Evaluating Antihistaminic Activity: Histamine-Induced Bronchoconstriction

This model directly assesses the physiological antagonism of H1 receptors in the respiratory system. It is a robust and clinically relevant model for peripheral antihistaminic action.

Protocol 2: Histamine-Induced Bronchoconstriction in Guinea Pigs

-

Animals: Dunkin-Hartley guinea pigs are typically used due to their sensitive respiratory response to histamine.

-

Anesthesia: Animals are anesthetized (e.g., with urethane) to prevent distress and permit instrumentation.

-

Instrumentation: a. A tracheal cannula is inserted and connected to a small animal ventilator to maintain respiration. b. A jugular vein is cannulated for intravenous (i.v.) administration of compounds. c. Airway pressure is continuously monitored via a pressure transducer connected to the tracheal cannula.

-

Procedure: a. A baseline airway pressure is established. b. Hydroxyzine HCl (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle is administered i.v. c. After a short pre-treatment period (e.g., 5 minutes), a bolus of histamine (e.g., 5-10 µg/kg, i.v.) is administered. This dose is pre-determined to cause a submaximal but robust increase in airway pressure. d. The peak increase in bronchoconstrictor pressure is recorded.

-

Endpoint: The percentage inhibition of the histamine-induced bronchoconstriction compared to the vehicle control group.

-

Self-Validating System: This protocol is self-validating because each animal can serve as its own control if a stable baseline response to histamine is established before drug administration. The dose-dependent inhibition by hydroxyzine provides a clear and quantitative measure of its H1R antagonistic potency in vivo.

-

Conclusion and Future Directions

The preclinical profile of this compound is a well-established example of multi-target pharmacology. Its potent inverse agonism at H1 receptors, combined with its moderate antagonism of 5-HT2A receptors, provides a strong mechanistic basis for its sedative, antihistaminic, and anxiolytic effects. The in vivo models described herein—the Elevated Plus Maze and the histamine-induced bronchoconstriction assay—represent robust, validated methods for quantifying these distinct pharmacological actions.

Future preclinical research could focus on dissecting the relative contributions of the parent drug versus its active metabolite, cetirizine, to its CNS effects, particularly using advanced techniques like in vivo microdialysis coupled with behavioral assessments. Understanding this relationship is key to developing next-generation compounds with optimized efficacy and side-effect profiles.

References

- Title: The affinity of cetirizine and other H1-antagonists for the human H1-receptor in different tissues Source: Allergy URL:[Link]

- Title: Hydroxyzine for anxiety: a systematic review of the clinical efficacy and relevant pharmacological properties Source: Cochrane URL:[Link]

- Title: Histamine H1-receptor inverse agonists: a new class of drugs Source: Trends in Pharmacological Sciences URL:[Link]

- Title: The pharmacology of hydroxyzine Source: Drug Development Research URL:[Link]

- Title: Cetirizine: a pharmacological and clinical review Source: Drug Development Research URL:[Link]

An In-Depth Technical Guide to the Central Nervous System Effects of Hydroxyzine Hydrochloride

Executive Summary

Hydroxyzine hydrochloride, a first-generation piperazine antihistamine, is distinguished by its significant penetration of the blood-brain barrier and its subsequent potent effects on the central nervous system (CNS).[1] While its peripheral antihistaminic properties are well-established for treating conditions like urticaria and pruritus, its primary value in many clinical scenarios stems from its anxiolytic, sedative, and antiemetic actions.[2][3] This guide provides a detailed examination of the molecular mechanisms, pharmacokinetics, and functional CNS outcomes of hydroxyzine administration. We will dissect the key signaling pathways it modulates, detail the experimental methodologies used to characterize its effects, and present quantitative data to offer a comprehensive resource for researchers and drug development professionals. Unlike its primary active metabolite, the second-generation antihistamine cetirizine, which is largely excluded from the CNS, hydroxyzine's profile is defined by its central activity.[4][5]

Core Mechanisms of Action in the Central Nervous System

Hydroxyzine's effects on the CNS are not attributable to a single mode of action but rather to its engagement with multiple neurotransmitter systems. Its clinical profile is a composite of its activities at several key receptors.

Primary Mechanism: Histamine H1 Receptor Inverse Agonism

The predominant mechanism of action for hydroxyzine is as a potent and selective inverse agonist at the histamine H1 receptor.[1] Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus project throughout the brain and are critical for maintaining wakefulness and alertness. By crossing the blood-brain barrier, hydroxyzine binds to these central H1 receptors, inhibiting the constitutive activity of the receptor and blocking the arousal-promoting effects of histamine.[2][6] This action is directly responsible for the compound's pronounced sedative and hypnotic properties.[1][7]

Key Anxiolytic Contributor: Serotonin 5-HT2A Receptor Antagonism

A crucial differentiator for hydroxyzine compared to other first-generation antihistamines is its significant antagonist activity at the serotonin 5-HT2A receptor.[1][3][8] This receptor is densely expressed in cortical and limbic regions of the brain and is implicated in the modulation of mood, anxiety, and cognition. Blockade of 5-HT2A receptors is a known anxiolytic mechanism, shared by some atypical antipsychotics and other anxiolytic agents.[9] This anti-serotonergic effect is believed to be a primary contributor to hydroxyzine's efficacy in treating generalized anxiety disorder (GAD), an application for which antihistamines lacking this property have not proven effective.[1][]

Ancillary Receptor Interactions

Hydroxyzine also exhibits weaker antagonism at other CNS receptors, which may subtly contribute to its overall therapeutic and side-effect profile.[1] These include:

-

Dopamine D2 Receptors: Weak antagonism may contribute to its antiemetic effects and, at higher doses, could be associated with extrapyramidal symptoms, although this is rare.[1][8]

-

α1-Adrenergic Receptors: Weak blockade can lead to effects such as orthostatic hypotension and dizziness.[1]

-

Muscarinic Acetylcholine Receptors: Notably, hydroxyzine has a very low affinity for muscarinic receptors compared to agents like diphenhydramine.[1] This results in a significantly lower burden of anticholinergic side effects (e.g., dry mouth, urinary retention, cognitive impairment), which is a favorable clinical characteristic.[9][11]

Pharmacokinetics and CNS Penetration Profile

The ability of a drug to enter and persist in the CNS is fundamental to its central effects. Hydroxyzine's pharmacokinetic profile is characterized by rapid absorption, extensive metabolism, and, most importantly, high permeability across the blood-brain barrier (BBB).

Blood-Brain Barrier Permeability

As a lipophilic, first-generation antihistamine, hydroxyzine readily crosses the BBB.[4] This contrasts sharply with its primary active metabolite, cetirizine, a second-generation agent. Cetirizine is a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB, which actively pumps the molecule out of the brain, thereby limiting its central concentration and sedative potential.[4][12] This differential CNS penetration is the principal reason why hydroxyzine is sedating while cetirizine is marketed as a non-drowsy antihistamine.[1][4]

Receptor Binding Affinity & Pharmacokinetic Data

The following tables summarize the receptor binding profile and key pharmacokinetic parameters for hydroxyzine, providing a quantitative basis for its observed effects.

Table 1: Receptor Binding Affinity Profile of Hydroxyzine

| Receptor Target | Binding Affinity (Ki, nM) | Primary CNS Effect | Reference(s) |

|---|---|---|---|

| Histamine H1 | 2.0 | Sedation, Anxiolysis | [13] |

| Serotonin 5-HT2A | ~50-150 | Anxiolysis | [1][8] |

| Dopamine D2 | ~378 | Antiemesis | [13] |

| α1-Adrenergic | Weak Affinity | Dizziness | [1] |

| Muscarinic M1 | >10,000 (Low Affinity) | Minimal Anticholinergic Effects |[1] |

Table 2: Key Pharmacokinetic Parameters of Hydroxyzine

| Parameter | Value | Clinical Implication | Reference(s) |

|---|---|---|---|

| Time to Peak Plasma (Tmax) | ~2 hours | Rapid onset of action. | [14] |

| Elimination Half-Life (t½) | Adults: ~20 hoursElderly: ~29 hoursChildren: ~7 hours | Long duration of action; requires dose adjustment in elderly. | [3][11] |

| Volume of Distribution (Vd) | 16 ± 3 L/kg | Extensive tissue distribution, including high concentrations in the skin. | [11] |

| Metabolism | Hepatic (CYP3A4/3A5) to active metabolite cetirizine. | Potential for drug-drug interactions. | [11] |

| CNS Penetration | High | Responsible for sedative and anxiolytic effects. |[4][5] |

Methodologies for Evaluating CNS Effects

The characterization of hydroxyzine's CNS effects relies on a suite of preclinical and clinical experimental protocols designed to probe receptor interactions, behavioral outcomes, and human cognitive function.

Preclinical Evaluation: Receptor Binding & Animal Models

-

Objective: To determine the binding affinity (Ki) of hydroxyzine for specific CNS receptors.

-

Methodology:

-

Tissue Preparation: Homogenize brain tissue (e.g., cortex for 5-HT2A, striatum for D2) from a suitable animal model or utilize cell lines expressing the human recombinant receptor of interest.

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]pyrilamine for H1) and varying concentrations of hydroxyzine.[2]

-

Separation: Separate bound from free radioligand via rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the displacement of the radioligand by hydroxyzine to calculate the IC50 (concentration inhibiting 50% of binding), which is then converted to the Ki value using the Cheng-Prusoff equation.

-

-

Causality: This assay directly quantifies the physical interaction between the drug and its molecular target, providing the foundational evidence for its mechanism of action.

-

Objective: To assess the anxiolytic-like effects of hydroxyzine in rodents.[15][16]

-

Methodology:

-

Apparatus: A plus-shaped maze raised off the ground, with two opposing arms open and two enclosed by walls.[17]

-

Acclimatization: Allow animals to acclimate to the testing room.

-

Dosing: Administer hydroxyzine or vehicle control intraperitoneally or orally at a predetermined time before the test.

-

Testing: Place the animal on the central platform of the maze, facing an open arm. Allow it to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: Use video tracking software to record the number of entries into and the time spent in the open and closed arms.

-

Analysis: Anxiolytic activity is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle control group.[18]

-

-

Causality: The test leverages the innate conflict in rodents between the drive to explore a novel environment and the fear of open, elevated spaces. A drug that reduces anxiety will decrease the aversion to the open arms.[16]

Sources

- 1. psychdb.com [psychdb.com]

- 2. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]

- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Articles [globalrx.com]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. reallifepharmacology.com [reallifepharmacology.com]

- 12. P-glycoprotein influences the brain concentrations of cetirizine (Zyrtec), a second-generation non-sedating antihistamine. | Semantic Scholar [semanticscholar.org]

- 13. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. youtube.com [youtube.com]

- 15. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jetir.org [jetir.org]

- 18. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to the Anxiolytic Properties of Hydroxyzine Hydrochloride

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyzine hydrochloride, a first-generation antihistamine of the diphenylmethylpiperazine class, has long been utilized for its anxiolytic properties in addition to its primary indication for allergic conditions.[1] This technical guide provides a comprehensive examination of the pharmacological underpinnings of hydroxyzine's anxiolytic effects, its pharmacokinetic and pharmacodynamic profiles, and the methodologies employed in its preclinical and clinical evaluation. By synthesizing current scientific understanding with practical, field-proven insights, this document serves as a critical resource for researchers and drug development professionals investigating novel anxiolytic agents and refining existing therapeutic strategies for anxiety disorders.

Introduction: The Clinical Landscape of Anxiety and the Role of Hydroxyzine

Anxiety disorders represent a significant global health concern, necessitating a diverse and effective pharmacological armamentarium. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are established as first-line treatments for generalized anxiety disorder (GAD), there remains a clinical need for alternative and adjunctive therapies.[2][3] this compound has carved a niche in this landscape, offering a non-benzodiazepine option for the symptomatic relief of anxiety and tension.[1][4] Its distinct mechanism of action and favorable safety profile, particularly the low potential for dependence, make it a valuable tool in specific clinical scenarios.[5][6]

This guide delves into the scientific rationale for hydroxyzine's use in anxiety, moving beyond a surface-level description to provide a detailed exploration of its molecular interactions, physiological effects, and the empirical evidence supporting its efficacy.

Mechanism of Action: A Multi-Target Approach to Anxiolysis

Hydroxyzine's anxiolytic effects are not attributed to a single molecular target but rather a confluence of interactions with several key neurotransmitter systems. Its primary mechanism is potent inverse agonism at the histamine H1 receptor.[6][7]

Histamine H1 Receptor Inverse Agonism

Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist stabilizes the H1 receptor in its inactive conformation, reducing its basal activity even in the absence of histamine.[8][9] This action within the central nervous system (CNS) is largely responsible for hydroxyzine's sedative and anxiolytic effects.[6][10][11] First-generation antihistamines like hydroxyzine readily cross the blood-brain barrier, enabling this central activity.[6]

Serotonin 5-HT2A Receptor Antagonism

A crucial component of hydroxyzine's anxiolytic profile is its activity as a serotonin 5-HT2A receptor antagonist.[6][12] This is a significant differentiator from other antihistamines that lack this property and are not effective in treating anxiety.[6] Antagonism of 5-HT2A receptors is a known mechanism of action for several antidepressant and anxiolytic medications, as it can modulate downstream serotonergic and noradrenergic pathways, contributing to a reduction in anxiety.[13][14]

Other Receptor Interactions

Hydroxyzine also exhibits antagonist activity at dopamine D2 receptors and α1-adrenergic receptors.[6] While the precise contribution of these interactions to its anxiolytic effects is less defined, they may play a role in its overall psychotropic profile.[15][16] Notably, hydroxyzine has a very low affinity for muscarinic acetylcholine receptors, resulting in minimal anticholinergic side effects compared to other first-generation antihistamines like diphenhydramine.[6]

Caption: Multi-target mechanism of Hydroxyzine's anxiolytic action.

Pharmacokinetics and Pharmacodynamics

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its time-dependent effects, is paramount in drug development.

Pharmacokinetics

Hydroxyzine is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within two hours.[10][17] It is extensively metabolized in the liver, primarily by alcohol dehydrogenase, to its main active metabolite, cetirizine.[18]

| Pharmacokinetic Parameter | Adult Value | Pediatric Value | Geriatric Value |

| Time to Peak (Tmax) | ~2.0 hours[17][18] | ~2.0 hours[17] | Not specified |

| Elimination Half-life (t½) | ~20.0 hours[18] | ~7.1 hours[17][18] | ~29.3 hours[18][19] |

| Protein Binding | 93%[18] | Not specified | Not specified |

| Metabolism | Hepatic (to Cetirizine)[10][18] | Hepatic[18] | Hepatic[18] |

| Excretion | Primarily Urine (Metabolites)[10] | Urine[18] | Urine[18] |

Data compiled from multiple sources.[10][17][18][19]

The significantly longer half-life in geriatric populations necessitates careful dose consideration in this demographic.[18][19]

Pharmacodynamics

The pharmacodynamic effects of hydroxyzine, particularly its antihistaminic action, are prolonged.[19] Studies have shown significant suppression of histamine-induced wheal and flare responses for up to 144 hours after a single dose in elderly subjects.[19] While the central sedative and anxiolytic effects may diminish after approximately 8 hours, the long half-life ensures a sustained underlying physiological effect.[18]

Methodologies for Investigating Anxiolytic Properties

The evaluation of anxiolytic agents requires a multi-tiered approach, beginning with preclinical animal models and culminating in rigorous clinical trials.

Preclinical Assessment: Animal Models of Anxiety

Animal models are indispensable for the initial screening and mechanistic evaluation of potential anxiolytic compounds.[20][21] These models are designed to induce anxiety-like behaviors in rodents, which can then be quantified and assessed for modulation by the test compound.[22]

Commonly Employed Models:

-

Elevated Plus Maze (EPM): This model is based on the natural aversion of rodents to open and elevated spaces.[20][22] Anxiolytic compounds typically increase the time spent in the open arms of the maze.[20]

-

Light-Dark Box Test: This test utilizes the conflict between the exploratory drive of rodents and their aversion to brightly lit areas.[20][23] Anxiolytic drugs increase the time spent in the light compartment.[23]

-

Open Field Test (OFT): This model assesses exploratory behavior and anxiety in a novel environment.[20] Anxiolytic agents tend to increase exploration of the central area of the open field.

Experimental Protocol: Elevated Plus Maze (EPM)

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[22]

-

Acclimatization: Animals are habituated to the testing room for at least one hour prior to the experiment.

-

Drug Administration: this compound (or vehicle control) is administered intraperitoneally 30 minutes before testing.

-

Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute period.

-

Data Collection: An overhead camera records the session. Key parameters measured include:

-

Time spent in the open arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled.

-

-

Analysis: A statistically significant increase in the time spent in the open arms for the drug-treated group compared to the control group indicates anxiolytic-like activity.

Caption: Standard workflow for the Elevated Plus Maze (EPM) protocol.

Clinical Investigation: Human Trials

Clinical trials in human subjects are the definitive step in establishing the anxiolytic efficacy and safety of a drug.[24]

Key Considerations in Clinical Trial Design for Anxiolytics:

-

Patient Population: Clearly defined diagnostic criteria (e.g., DSM-5 for Generalized Anxiety Disorder) are essential.[24]

-

Outcome Measures: Standardized rating scales are used to quantify anxiety symptoms. The Hamilton Anxiety Rating Scale (HAM-A) is a widely accepted primary outcome measure.[24][25]

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[25] An active comparator arm (e.g., a benzodiazepine or an SSRI) can provide valuable comparative efficacy data.[25]

-

Duration: Trials should be of sufficient duration to assess both acute and sustained effects, as well as potential withdrawal phenomena upon discontinuation.[24]

Clinical Efficacy and Safety Profile

Numerous clinical trials have substantiated the anxiolytic efficacy of hydroxyzine in GAD.[5]

Efficacy in Generalized Anxiety Disorder (GAD)

Controlled clinical trials have consistently demonstrated that hydroxyzine is superior to placebo in reducing anxiety symptoms in patients with GAD.[5][25][26]

-

A significant reduction in anxiety scores, as measured by the HAM-A, is often observed within the first week of treatment with a 50 mg/day dose.[5][26]

-

Efficacy is maintained throughout the course of treatment, with studies extending up to 3 months.[5][25]

-

Importantly, abrupt discontinuation of hydroxyzine does not typically lead to rebound anxiety or withdrawal symptoms, a key advantage over benzodiazepines.[5][26]

-

In comparative trials, hydroxyzine has shown efficacy comparable to benzodiazepines (e.g., bromazepam) and buspirone.[4][25]

| Clinical Trial Summary | Hydroxyzine Group | Placebo Group | Comparator (Bromazepam) |

| Study Duration | 12 weeks[25] | 12 weeks[25] | 12 weeks[25] |

| Primary Outcome | Mean change in HAM-A score | Mean change in HAM-A score | Mean change in HAM-A score |

| Result | -12.16[25] | -9.64[25] | Not significantly different from Hydroxyzine[25] |

| p-value (vs. Placebo) | 0.019[25] | N/A | N/A |

| Responder Rate | Significantly higher than placebo (p=0.003)[25] | Lower than Hydroxyzine[25] | Not specified |

Data from a 3-month, double-blind study in GAD patients.[25]

Safety and Tolerability

Hydroxyzine is generally well-tolerated.[4] The most common side effect is sedation or sleepiness, which is often transient and may diminish with continued use.[10][26] Other potential side effects include dry mouth, dizziness, and headache.[10][26] A serious but less common side effect is QT prolongation, which can lead to cardiac arrhythmias.[10] Therefore, caution is advised when co-administering hydroxyzine with other drugs known to prolong the QT interval.[27]

Conclusion and Future Directions

This compound remains a relevant and effective anxiolytic agent, distinguished by its multi-target mechanism of action and a low risk of dependence. Its well-established efficacy in GAD, coupled with a generally favorable safety profile, secures its place as a second-line or adjunctive therapy.

Future research should focus on:

-

Head-to-head trials against modern first-line agents (SSRIs/SNRIs) to better delineate its comparative effectiveness.

-

Long-term studies beyond the current 3-4 month data to assess sustained efficacy and safety in chronic anxiety disorders.[28]

-

Pharmacogenomic studies to identify potential genetic markers that may predict patient response or susceptibility to side effects.

By continuing to investigate the nuances of its pharmacology and clinical application, the full therapeutic potential of hydroxyzine and similar multi-target agents can be realized, offering improved treatment paradigms for patients suffering from anxiety disorders.

References

- Wikipedia. (n.d.). Hydroxyzine.

- Ferreri, M., & Hantouche, E. G. (1998). Recent clinical trials of hydroxyzine in generalized anxiety disorder. Acta Psychiatrica Scandinavica Supplementum, 393, 102–108.

- Pharma Dose. (2025, March 3). Pharmacology of this compound (Vistaril) ; Mechanism of action, Pharmacokinetics, Uses. YouTube.

- Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. PMC - PubMed Central.

- Simons, F. E., et al. (1989). Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly. PubMed.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?.

- PsychDB. (2024, February 3). Hydroxyzine.

- Dr.Oracle. (2025, November 28). Is hydroxyzine (an antihistamine) effective for treating anxiety?.

- Jetir.Org. (n.d.). “Experimental Models for Screening Anxiolytic Activity”.

- Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor antagonists and how do they work?.

- Simons, F. E., et al. (1984). Pharmacokinetics and antipruritic effects of hydroxyzine in children with atopic dermatitis. The Journal of Pediatrics, 104(1), 123–127.

- PsychPlus. (2025, September 12). Does Hydroxyzine Work for Anxiety? What to Know Before You Start.

- SlideShare. (n.d.). Screening of Anxiolytics.

- Llorca, P. M., et al. (2002). Efficacy and safety of hydroxyzine in the treatment of generalized anxiety disorder: a 3-month double-blind study. PubMed.

- Lader, M., & Scotto, J. C. (1998). [Value of hydroxyzine in generalized anxiety disorder: controlled double-blind study versus placebo]. PubMed.

- PubChem. (n.d.). Hydroxyzine.